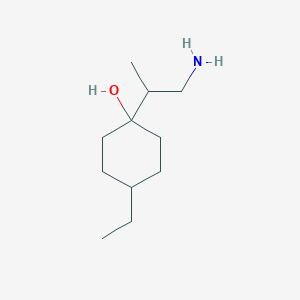
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 4-ethylcyclohexanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, modulating signaling pathways and influencing physiological responses.
Comparison with Similar Compounds
1-Aminopropan-2-ol: Shares the aminopropyl side chain but lacks the cyclohexane ring and ethyl group.
4-Ethylcyclohexanol: Contains the cyclohexane ring and ethyl group but lacks the aminopropyl side chain.
Uniqueness: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article explores its biological activity, focusing on its metabolism, interactions with enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features an amino group and a hydroxyl group, which are crucial for its biological activity. These functional groups enable the compound to form hydrogen bonds and engage in various interactions with biological macromolecules, influencing their activity and function.
Metabolism
Research indicates that compounds similar to this compound undergo microbial metabolism. For instance, studies on 1-aminopropan-2-ol, a related compound, demonstrated that Pseudomonas species can metabolize it into propionaldehyde and propionate through enzymatic pathways involving O-phosphate intermediates. This metabolic process is facilitated by specific enzymes that exhibit optimal activity at physiological pH levels .
Key Metabolic Pathways
| Substrate | Metabolite | Enzyme Involved | pH Optimum |
|---|---|---|---|
| 1-Aminopropan-2-ol | Propionaldehyde | Amino alcohol O-phosphate kinase | ~7 |
| 1-Aminopropan-2-ol O-phosphate | Propionate | Phospho-lyase | ~8 |
| Ethanolamine O-phosphate | Acetaldehyde | Phospho-lyase | ~8 |
Enzymatic Interactions
The biological activity of this compound can also be attributed to its interactions with various enzymes. The presence of the amino alcohol moiety allows it to act as a substrate for kinases and phosphatases. For example, the enzyme amino alcohol kinase has been shown to phosphorylate amino alcohols, leading to the formation of reactive intermediates that can further participate in metabolic pathways .
Therapeutic Applications
There is growing interest in the therapeutic potential of compounds like this compound. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological properties such as anti-inflammatory or neuroprotective effects. The ability of this compound to modulate enzyme activity could make it a candidate for drug development targeting specific metabolic pathways involved in disease processes.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-4-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(13,7-5-10)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
VEBLAPLKHBTEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















